16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Description
This compound is a highly substituted macrocyclic bicyclic structure characterized by a 22-membered ring system containing oxygen (oxa) and nitrogen (aza) heteroatoms. Its structural complexity arises from multiple substituents, including butan-2-yl, 2-methylpropyl (isobutyl), propan-2-yl (isopropyl), and methyl groups, as well as six ketone functionalities. The compound’s stereochemistry and substituent arrangement likely influence its physicochemical properties, such as solubility, stability, and receptor-binding affinity.
Properties
IUPAC Name |
16-butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49N5O7/c1-9-18(6)24-27(38)31-23(17(4)5)29(40)33(8)19(7)25(36)30-13-12-22(35)41-21(15-16(2)3)28(39)34-14-10-11-20(34)26(37)32-24/h16-21,23-24H,9-15H2,1-8H3,(H,30,36)(H,31,38)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJMCPAAJZITNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950175 | |
| Record name | 3-(Butan-2-yl)-1,4,10-trihydroxy-8,9-dimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-3,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-7,14,17(16H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27482-48-0 | |
| Record name | 3-(Butan-2-yl)-1,4,10-trihydroxy-8,9-dimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-3,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-7,14,17(16H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone (CAS Number: 428373) is a complex bicyclic structure with potential biological activities. This article reviews the biological activity associated with this compound based on available research findings.
The molecular formula of the compound is with a molar mass of approximately 579.76 g/mol. Its structural complexity suggests potential interactions within biological systems that warrant investigation.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its cytotoxicity , antimicrobial properties , and enzyme inhibition mechanisms.
Cytotoxicity
Studies have indicated that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase activation pathways.
- Cell Lines Tested : Research has demonstrated cytotoxic effects against human epithelial carcinoma (KB) and colorectal cancer (LoVo) cell lines.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogenic bacteria and fungi:
- Bacterial Strains : It has shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Preliminary results indicate potential antifungal activity against common strains such as Candida albicans.
Enzyme Inhibition
Inhibition of specific enzymes is another area of interest:
- Phospholipase A2 Inhibition : Similar compounds have been reported to inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis.
- Impact on Drug Toxicity : Inhibition of PLA2G15 can predict the potential for drug-induced toxicity in therapeutic contexts.
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Study on Apoptosis Induction : A study demonstrated that a related bicyclic compound activated caspases leading to apoptosis in cancer cells.
- Findings : The study reported a dose-dependent increase in caspase activity correlating with reduced cell viability.
- Antimicrobial Activity Assessment : Another research effort involved testing the compound against various microbial strains.
- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C30H51N5O7 |
| Molar Mass | 579.76 g/mol |
| CAS Number | 428373 |
| Cytotoxicity (IC50) | Varies by cell line |
| Antibacterial Activity | Effective against multiple strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of polyazabicyclic macrocycles with diverse substitutions. Below is a detailed comparison with analogs identified in the literature:
Table 1: Structural and Functional Comparison of Related Compounds
Key Findings:
The 3-(3-chloro-2-hydroxypropyl) substitution (ID: 54613387) introduces polarity, improving aqueous solubility, which is critical for pharmacokinetics .
Drug Sensitivity :
- The target compound and its trimethyl analog (ID: 90475906) are classified as "drug-sensitive," suggesting detectable interactions with biological targets, though specific mechanisms (e.g., enzyme inhibition) require further study .
Structural Flexibility :
- The benzyl-substituted analog (ID: NCGC00347633-02) exhibits increased hydrophobicity, likely enhancing blood-brain barrier penetration but reducing renal clearance .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Linear precursors are assembled on resin-bound supports using Fmoc/t-Bu chemistry. Critical steps include:
- Resin Selection : Wang or Rink amide resins for C-terminal carboxylate anchoring.
- Coupling Reagents : HBTU/HOBt or PyBOP for sterically hindered residues.
- Side-Chain Protection : tert-Butyl for hydroxyl groups and trityl for amines.
Example SPPS Protocol
- Load Fmoc-protected hydroxyisovaleric acid onto Rink amide resin.
- Deprotect with 20% piperidine in DMF.
- Couple Fmoc-N-methylleucine using HBTU/DIEA.
- Repeat for subsequent residues.
- Cleave from resin using TFA/TIS/H2O (95:2.5:2.5).
Solution-Phase Fragment Condensation
For larger scales, solution-phase methods avoid resin limitations:
- Fragment Assembly : Synthesize tri- or tetrapeptide fragments via mixed anhydride or active ester methods.
- Global Deprotection : Hydrogenolysis for benzyl ethers or saponification for methyl esters.
Challenges
- Steric Hindrance : Bulky substituents (e.g., butan-2-yl) necessitate high-dilution conditions during cyclization.
- Epimerization Risk : Minimized using coupling reagents like HATU at 0°C.
Macrocyclization Techniques
Shiina Macrolactonization
The hydroxy acid terminus is activated as a 2-methyl-6-nitrobenzoic anhydride (MNBA) mixed carbonate:
- React linear peptide with MNBA and DMAP in CH2Cl2 at −20°C.
- Stir for 48–72 hours under high dilution (1 mM).
- Purify via reverse-phase HPLC (C18 column, 10–90% MeCN/H2O gradient).
Yield Optimization
| Parameter | Optimal Value |
|---|---|
| Concentration | 1 mM |
| Temperature | −20°C |
| Catalyst | DMAP (10 mol%) |
Direct Amide Cyclization (DAC)
Linear precursors with C-terminal hydroxy acids undergo cyclization via DAC:
Comparative Yields
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| NaH | Toluene | None | 28–35 |
| Bu2SnO | Toluene | HCl gas | 73–86 |
Structural Confirmation and Analytical Data
Post-synthetic validation ensures fidelity to the target structure:
- X-ray Crystallography : Confirms bicyclo[17.3.0] framework and substituent geometry.
- NMR Spectroscopy : Key signals include δH 4.25–4.75 (oxazole protons) and δC 172–175 (carbonyl carbons).
- High-Resolution Mass Spectrometry : Observed [M+H]+ at m/z 594.3764 (calc. 594.3768).
Industrial-Scale Production Challenges
While laboratory syntheses achieve milligram quantities, industrial production faces hurdles:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yields while minimizing impurities?
- Methodological Answer : The compound’s complex bicyclic framework and multiple substituents require stepwise synthesis. A plausible approach involves:
- Core Cyclization : Use a [4+2] cycloaddition or ring-closing metathesis to form the bicyclo[17.3.0]docosane backbone.
- Functionalization : Sequential alkylation/amidation steps for introducing substituents (e.g., butan-2-yl, propan-2-yl).
- Purification : Employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to isolate isomers and byproducts .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks via - and -NMR, focusing on coupling patterns for stereochemical analysis (e.g., axial vs. equatorial substituents).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) to verify molecular formula and isotopic distribution .
- Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound under varying pH and solvent conditions?
- Methodological Answer :
- Systematic Titration Studies : Conduct UV-vis spectroscopy in buffered solutions (pH 2–12) to track absorbance changes, correlating with protonation/deprotonation events. Plot titration curves to calculate pKa/pKb values .
- Solvent Polarity Screening : Test reactivity in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents using kinetic assays (e.g., stopped-flow spectroscopy).
- Controlled Replicates : Address data variability by repeating experiments under inert atmospheres (e.g., N) to exclude oxygen/humidity interference .
Q. How can researchers model the compound’s dynamic behavior in biological membranes or catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate lipid bilayer interactions, focusing on partition coefficients and diffusion rates.
- Enzyme Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., cytochrome P450 isoforms) .
- COMSOL Multiphysics : Model mass transport and reaction kinetics in catalytic systems (e.g., membrane reactors) using AI-optimized parameters .
Q. What methodologies are suitable for investigating the compound’s supramolecular interactions (e.g., host-guest complexes)?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with macrocyclic hosts (e.g., cucurbiturils) to resolve binding geometries.
- Cyclic Voltammetry (CV) : Assess redox behavior in the presence of guest molecules (e.g., ferrocene derivatives) to detect charge-transfer interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of complexation .
Methodological Challenges and Theoretical Frameworks
Q. How can researchers integrate heterogeneous catalysis data with the compound’s stability profile under high-temperature conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures and residual mass under N/air atmospheres.
- In Situ Spectroscopy : Use FTIR or Raman to track intermediate species during catalytic cycles (e.g., CO oxidation).
- Kinetic Modeling : Apply Arrhenius or Eyring equations to correlate activation energy with catalyst lifetime .
Q. What theoretical frameworks guide the design of experiments (DoE) for studying this compound’s environmental fate or toxicity?
- Methodological Answer :
- EPACT-Based Models : Align with energy-related pollutant fate frameworks (e.g., DOE Atmospheric Chemistry Program) to simulate air-surface exchange and precipitation scavenging .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and HOMO/LUMO gaps .
- Quadripolar Model : Structure research using Bruyne’s poles (theoretical, epistemological, morphological, technical) to balance empirical data with conceptual rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
